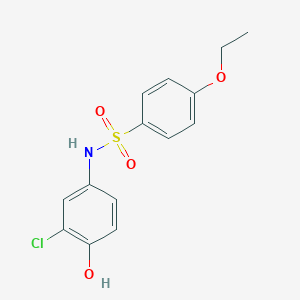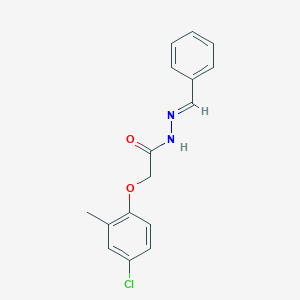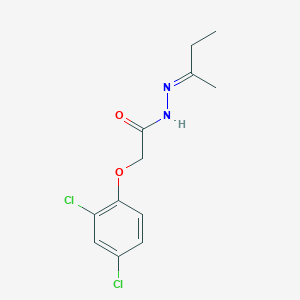
N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide, commonly known as BBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBH is a hydrazone derivative, which is synthesized by the reaction of 4-bromobenzaldehyde and 2-hydroxybenzohydrazide.
Mécanisme D'action
The mechanism of action of BBH is not fully understood. However, it is believed to act through multiple pathways. In cancer cells, BBH has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In inflammation, BBH has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BBH has been shown to have both biochemical and physiological effects. In cancer cells, BBH has been shown to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. In inflammation, BBH has been shown to decrease the expression of pro-inflammatory cytokines and chemokines. BBH has also been shown to decrease the levels of reactive oxygen species (ROS) in cells.
Avantages Et Limitations Des Expériences En Laboratoire
BBH has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined by various analytical techniques. BBH is also stable under normal laboratory conditions. However, BBH has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. BBH is also relatively expensive compared to other reagents.
Orientations Futures
There are several future directions for research on BBH. One area of interest is the development of BBH derivatives with improved anticancer activity. Another area of interest is the development of BBH-based materials with improved corrosion inhibition properties. Additionally, the use of BBH as a reagent for the determination of metal ions in complex matrices is an area of interest for analytical chemists. Finally, the potential use of BBH as a therapeutic agent for other inflammatory diseases, such as asthma and inflammatory bowel disease, is an area of interest for medicinal chemists.
Conclusion:
In conclusion, N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide, or BBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBH has been extensively studied for its potential as an anticancer agent, anti-inflammatory agent, corrosion inhibitor, and reagent for the determination of metal ions. BBH has several advantages for lab experiments, but it also has some limitations. Future research on BBH will focus on developing derivatives with improved activity and developing BBH-based materials for various applications.
Méthodes De Synthèse
The synthesis of BBH involves the reaction of 4-bromobenzaldehyde and 2-hydroxybenzohydrazide in ethanol. The reaction is catalyzed by a small amount of acetic acid and is carried out at room temperature under reflux conditions. The product is obtained as a yellow solid after filtration and drying.
Applications De Recherche Scientifique
BBH has been extensively studied for its potential applications in various fields of science. It has shown promising results in the areas of medicinal chemistry, material science, and analytical chemistry.
Medicinal Chemistry: BBH has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BBH has also been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of arthritis.
Material Science: BBH has been studied for its potential as a corrosion inhibitor. It has been shown to inhibit the corrosion of metals in acidic environments. BBH has also been studied for its potential as a dye for textile applications.
Analytical Chemistry: BBH has been studied for its potential as a reagent for the determination of metal ions. It has been shown to selectively complex with certain metal ions, which can be detected by various analytical techniques.
Propriétés
Numéro CAS |
5325-70-2 |
|---|---|
Formule moléculaire |
C14H11BrN2O2 |
Poids moléculaire |
319.15 g/mol |
Nom IUPAC |
N-[(E)-(4-bromophenyl)methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H11BrN2O2/c15-11-7-5-10(6-8-11)9-16-17-14(19)12-3-1-2-4-13(12)18/h1-9,18H,(H,17,19)/b16-9+ |
Clé InChI |
NYFGZXMXYMPJAE-CXUHLZMHSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br)O |
SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)Br)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230177.png)
![N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230179.png)


![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B230196.png)
![1-[(4-Iodophenyl)sulfonyl]proline](/img/structure/B230198.png)


![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![N'-[4-(dimethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B230210.png)